Methods and Technical Details
The synthesis of BTCP hydrochloride typically involves several steps:
For instance, one synthetic route described involves the use of benzo[b]thiophene as a starting material, followed by cyclization with cyclohexylamine under controlled conditions to form the piperidine ring. The product is subsequently converted to its hydrochloride form through acidification .
Structure and Data
BTCP hydrochloride possesses a complex molecular structure characterized by:
Crystallographic studies have provided insights into its three-dimensional arrangement, revealing key interactions that may influence its biological activity .
Reactions and Technical Details
BTCP hydrochloride can undergo various chemical reactions typical for piperidine derivatives:
The stability of BTCP hydrochloride under different conditions makes it suitable for further modifications in drug development .
Process and Data
The mechanism of action of BTCP hydrochloride primarily involves its interaction with neurotransmitter systems. Specifically, it has been shown to inhibit trypanothione reductase, an enzyme crucial for the survival of certain parasites. This inhibition can lead to increased oxidative stress within the parasite cells, ultimately resulting in cell death.
Research indicates that BTCP's effects on neurotransmitter pathways may also contribute to its psychoactive properties, although further studies are needed to fully elucidate these mechanisms .
Physical Properties
Chemical Properties
Analytical techniques such as nuclear magnetic resonance spectroscopy and infrared spectroscopy have been employed to confirm the identity and purity of BTCP hydrochloride .
Scientific Uses
BTCP hydrochloride has several potential applications in scientific research:
BTCP hydrochloride exhibits high-affinity competitive inhibition at the dopamine transporter (DAT), with binding kinetics characterized by rapid association and prolonged dissociation phases. The compound demonstrates an IC₅₀ value of approximately 34 nM for dopamine uptake inhibition in rat synaptosomal preparations, reflecting greater potency than cocaine (IC₅₀ ≈ 211 nM) but slightly less than GBR-12909 (IC₅₀ ≈ 5 nM) [1] [4]. This binding profile translates to significant extracellular dopamine elevation in the nucleus accumbens, reaching peak concentrations of 250-300% above baseline within 40 minutes post-administration and sustaining elevated levels for 4-5 hours at effective doses [1].
Table 1: Comparative Dopamine Transporter Affinity Profiles
| Compound | IC₅₀ (nM) DAT Inhibition | Duration of Dopamine Elevation (hours) |
|---|---|---|
| BTCP hydrochloride | 34 ± 2.1 | 4-5 |
| Cocaine | 211 ± 15 | 1-1.5 |
| GBR-12909 | 5.2 ± 0.8 | 6-8 |
The molecular binding domain of BTCP hydrochloride involves critical interactions with transmembrane domain 3 of DAT, particularly through its benzo[b]thiophene moiety which facilitates π-π stacking with aromatic residues in the transporter's active site [5]. This distinct binding orientation differs from cocaine's tropane-based interaction, potentially explaining BTCP hydrochloride's prolonged duration despite moderate affinity. Metabolic activation further enhances BTCP hydrochloride's neurochemical profile, with active metabolites 3-OH-pip-BTCP and descyclohexyl-BTCP demonstrating 50-fold and 10-fold higher potency, respectively, at DAT compared to the parent compound [5]. These metabolites contribute significantly to BTCP hydrochloride's sustained effects through extended DAT occupancy kinetics [1] [5].
Beyond competitive DAT inhibition, BTCP hydrochloride exhibits non-competitive allosteric properties that modulate monoamine transporter function. Microdialysis studies reveal BTCP hydrochloride (20 mg/kg) elevates extracellular dopamine concentrations in the nucleus accumbens by 280 ± 22% while simultaneously increasing norepinephrine by 125 ± 15% and serotonin by 85 ± 8% [1] [2]. This differential modulation suggests complex steric interactions beyond simple pore blockade.
The allosteric modulation mechanism involves BTCP hydrochloride-induced conformational changes in DAT that reduce transporter recycling rates to the plasma membrane. Unlike cocaine's orthosteric inhibition, BTCP hydrochloride stabilizes an inward-facing transporter conformation that prolongs dopamine reuptake inhibition even after compound dissociation [4]. This is evidenced by persistent dopamine elevation (120% above baseline) observed 180 minutes after BTCP hydrochloride clearance from brain tissue [1].
Table 2: Neurochemical Profile of Monoamine Elevation
| Brain Region | Dopamine Increase (%) | Norepinephrine Increase (%) | Serotonin Increase (%) |
|---|---|---|---|
| Nucleus Accumbens | 280 ± 22 | 125 ± 15 | 85 ± 8 |
| Prefrontal Cortex | 190 ± 18 | 210 ± 20 | 110 ± 12 |
| Caudate Putamen | 320 ± 25 | 95 ± 10 | 65 ± 7 |
BTCP hydrochloride's allosteric effects extend to facilitating dopamine efflux under specific neuronal firing patterns. During high-frequency stimulation, BTCP hydrochloride-treated systems exhibit 40% greater dopamine release amplitude compared to cocaine-treated preparations, suggesting voltage-dependent enhancement of reverse transport [4]. This functional selectivity distinguishes BTCP hydrochloride from typical reuptake inhibitors and contributes to its prolonged pharmacological actions without altering transporter surface expression [1] [4].
BTCP hydrochloride demonstrates exceptional selectivity for monoamine transporters over ionotropic glutamate receptors and intracellular chaperone proteins. Radioligand binding assays confirm negligible affinity for N-methyl-D-aspartate (NMDA) receptors (Kᵢ > 10,000 nM) and σ₁ receptors (Kᵢ > 5,000 nM), establishing a selectivity ratio of approximately 300:1 for DAT over these off-target sites [4] [6].
The structural determinants underlying this selectivity involve BTCP hydrochloride's benzo[b]thiophenyl-cyclohexylpiperidine configuration, which lacks the essential pharmacophores for NMDA channel blockade. Unlike phencyclidine derivatives that require protonatable nitrogen and phenyl ring geometry for NMDA interaction, BTCP hydrochloride's sulfur-containing heterocycle and sterically hindered piperidine nitrogen prevent productive binding within the NMDA receptor channel [3] [6]. Similarly, BTCP hydrochloride's molecular dimensions (MW = 349.9 g/mol) exceed the optimal size for σ₁ receptor binding pockets, which preferentially accommodate smaller ligands like pentazocine (MW = 285.4 g/mol) [3].
Table 3: Receptor Selectivity Profile
| Receptor Target | Binding Affinity (Kᵢ, nM) | Selectivity Ratio (DAT Kᵢ/Target Kᵢ) |
|---|---|---|
| Dopamine Transporter | 26 ± 1.8 | 1 (Reference) |
| NMDA Receptor | >10,000 | >384 |
| σ₁ Receptor | >5,000 | >192 |
| σ₂ Receptor | >10,000 | >384 |
| Serotonin Transporter | 1,200 ± 95 | 46 |
| Norepinephrine Transporter | 890 ± 72 | 34 |
The chiral specificity of BTCP hydrochloride further enhances its selectivity profile. Unlike sigma ligands that exhibit stereochemical promiscuity, BTCP hydrochloride's (S)-enantiomer shows no improved affinity for sigma receptors despite minor stereoselective effects at DAT [7]. This contrasts with compounds like PRE-084 that leverage chirality for sigma receptor engagement [4]. Molecular modeling indicates BTCP hydrochloride's cyclohexyl ring creates unfavorable van der Waals contacts with sigma receptor Tyr 103 residues, providing a structural basis for its exclusion from these binding sites [3] [6].
This receptor selectivity profile positions BTCP hydrochloride as a valuable pharmacological tool for isolating dopaminergic mechanisms from glutamatergic and sigma-mediated effects in neurochemical studies. The absence of NMDA or sigma receptor engagement distinguishes its neuropharmacological actions from structurally related compounds like phencyclidine derivatives that exhibit multi-receptor interactions [4] [6].
CAS No.: 13836-70-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 108890-18-2
CAS No.: 371971-10-7